

An In-depth Technical Guide to the Chemical Structure of Fradicin (Neomycin B)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and mechanism of action of **Fradicin**, an antibiotic synonymously known as Neomycin B. **Fradicin** belongs to the aminoglycoside class of antibiotics and is a major active component of commercially available neomycin, produced by the bacterium Streptomyces fradiae.[1]

Chemical Structure and Identification

Fradicin, or Neomycin B, is a complex pseudo-tetrasaccharide composed of four aminosugar rings linked by glycosidic bonds. The core structure consists of a central 2-deoxystreptamine ring substituted at positions 4 and 5.

Table 1: Chemical Identifiers for **Fradicin** (Neomycin B)



Identifier	Value
IUPAC Name	(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6- [(1R,2R,3S,4R,6S)-4,6-diamino-2- [(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino- 6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3- hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3- hydroxycyclohexyl]oxyoxane-3,4-diol
SMILES String	C1INVALID-LINKO[C@@H]2INVALID- LINKCN)O)O)N)O[C@H]3INVALID-LINK CO)O[C@@H]4INVALID-LINK CN)O)O)N)O)N">C@HN
InChI Key	PGBHMTALBVVCIT-VCIWKGPPSA-N[2]
Molecular Formula	C23H46N6O13[3]
Molecular Weight	614.65 g/mol [3]

Physicochemical Properties

Fradicin is a basic compound that is thermostable and soluble in water.[1] It is typically used as the sulfate salt in pharmaceutical preparations.[3]

Table 2: Physicochemical Data for Fradicin (Neomycin B)

Property	Value
Appearance	White to yellowish-white powder (as sulfate salt)
Solubility	Freely soluble in water, very slightly soluble in alcohol, and insoluble in most organic solvents.
pKa Values of Amino Groups	N-3: 6.86, N-2': 7.98, N-2''': 8.03, N-1: 8.08, N-6': 8.65, N-6'': 8.76[4]

Experimental Protocols for Structure Elucidation



The complex structure of **fradicin** (neomycin B) was elucidated through a combination of chemical degradation studies and modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in confirming the connectivity and stereochemistry of the constituent sugars and the 2-deoxystreptamine core.

- ¹H-NMR Spectroscopy: Provides information on the proton environment, including chemical shifts and coupling constants, which helps in determining the relative stereochemistry of the sugar rings.
- ¹³C-NMR Spectroscopy: Identifies the number of unique carbon atoms and their chemical environments.
- 2D-NMR Techniques (COSY, TOCSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of all proton and carbon signals and confirming the glycosidic linkages between the sugar units.[5]
 [6] A study by Cox and Serpersu utilized various homonuclear and heteronuclear 2D NMR methods to achieve complete proton assignments for neomycin at pH 6.5.[7]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of **fradicin** and for sequencing the oligosaccharide chain.

- Electrospray Ionization (ESI-MS): This soft ionization technique allows for the accurate mass determination of the intact molecule.
- Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide information about the sequence and connectivity of the sugar units.
 High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for the analysis of neomycin.[8][9]

Biosynthesis of Fradicin (Neomycin B)



Fradicin is synthesized by Streptomyces fradiae through a complex biosynthetic pathway starting from D-glucose-6-phosphate. The pathway involves the formation of a key intermediate, neamine (also known as neomycin A).[10]

The biosynthesis can be broadly divided into the following stages:

- Formation of 2-deoxystreptamine (2-DOS): The central aminocyclitol core is synthesized from glucose-6-phosphate.
- Synthesis of Neamine (Neomycin A): A glycosyltransferase attaches a sugar moiety to the 2-DOS core.
- Conversion of Neamine to Ribostamycin: A phosphoribosyltransferase (NeoL) and a phosphatase (NeoP) are involved in the ribosylation of neamine to form ribostamycin.[10]
- Formation of Neomycin C: Further glycosylation steps lead to the formation of neomycin C.
- Epimerization to Neomycin B (**Fradicin**): The final step is the epimerization of neomycin C to neomycin B, a reaction catalyzed by the radical SAM-dependent epimerase NeoN.[10]



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Figure 1. Overview of the biosynthetic pathway of **Fradicin** (Neomycin B).

Mechanism of Action

Fradicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves the high-affinity binding of the drug to the 30S ribosomal subunit.

The key steps in the mechanism of action are:

 Entry into the Bacterial Cell: Fradicin is actively transported across the bacterial cell membrane.

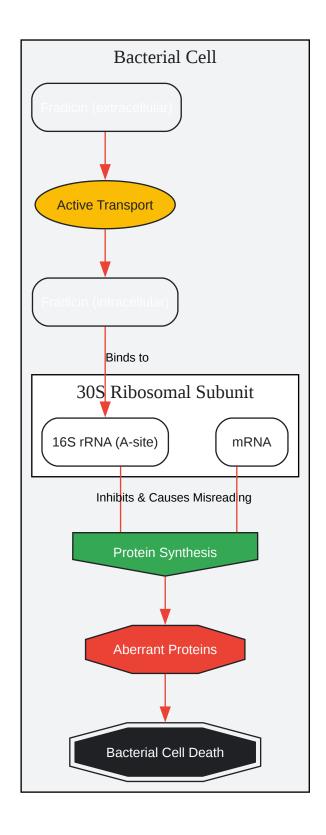






- Binding to the 30S Ribosomal Subunit: It specifically binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[11]
- Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[11]
- Bacterial Cell Death: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.





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Figure 2. Mechanism of action of **Fradicin** (Neomycin B).



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